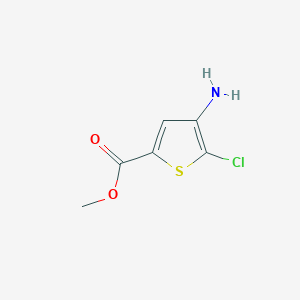
N-(3-cyanothiophen-2-yl)acetamide
Overview
Description
N-(3-cyano-2-thienyl)acetamide is an aromatic amide and a member of acetamides.
Scientific Research Applications
Synthesis and Structural Investigation
A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized and characterized. The study involved elemental analyses, spectroscopic studies, and X-ray crystallography. This compound showed moderate antioxidant activity and significant antimicrobial activity against various bacterial strains and yeasts (Cakmak et al., 2022).
Quantum Mechanical Studies and Photovoltaic Efficiency
Another study involved benzothiazolinone acetamide analogs, which were synthesized and investigated for their photochemical and thermochemical properties. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and energy of electron injection (Mary et al., 2020).
Anticancer Agents
New derivatives of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and studied for their anticancer activity. These compounds showed selectivity and efficacy against human lung adenocarcinoma cells, with one compound exhibiting high selectivity and low toxicity to healthy cells (Evren et al., 2019).
DNA-Binding Polymers
A cationic polythiophene derivative, involving a similar structural moiety, was synthesized and found to bind DNA. This polymer has potential use as a gene delivery vehicle, indicating its applications in gene therapy (Carreon et al., 2014).
Insecticidal Activity
Compounds derived from 3-cyanothiophene showed significant insecticidal activity against cowpea aphid, suggesting their potential use as bioactive agents in agricultural settings (Abdel-Raheem et al., 2021).
Future Directions
The compound exhibited moderate antioxidant activity and demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts . This suggests that “N-(3-cyanothiophen-2-yl)acetamide” could have potential applications in the development of new antimicrobial and antioxidant agents .
Mechanism of Action
Target of Action
N-(3-cyanothiophen-2-yl)acetamide is a novel heterocyclic amide derivative It has been shown to have significant antioxidant and antimicrobial properties .
Mode of Action
It has been suggested that the compound interacts with dna bases such as guanine, thymine, adenine, and cytosine . This interaction could potentially disrupt the normal functioning of these bases, leading to its observed biological effects.
Result of Action
This compound has been shown to exhibit moderate antioxidant activity and significant antimicrobial activity . It demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts such as Candida glabrata ATCC 90030 and Candida krusei ATCC 34135 .
Biochemical Analysis
Biochemical Properties
N-(3-cyanothiophen-2-yl)acetamide plays a significant role in biochemical reactions. It has been shown to interact with various biomolecules, including DNA bases such as guanine, thymine, adenine, and cytosine . These interactions are primarily stabilized by hydrogen bonds, specifically C−H···N and N−H···N hydrogen bonds . The compound’s electrophilicity-based charge transfer and charge transfer (ΔN) were computed to examine these interactions .
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. It has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as yeasts such as Candida glabrata and Candida krusei . Additionally, the compound has shown moderate antioxidant activity, which may influence cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s structure allows it to form hydrogen bonds with DNA bases, which may lead to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation were studied, revealing that it maintains its biological activity over extended periods . Long-term effects on cellular function have been noted, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with significant biological activity observed at specific concentrations . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biological effects .
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5(10)9-7-6(4-8)2-3-11-7/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSDPIIIRFZTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306386 | |
| Record name | N-(3-Cyano-2-thienyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55654-18-7 | |
| Record name | N-(3-Cyano-2-thienyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55654-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Cyano-2-thienyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)
![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)


![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)






